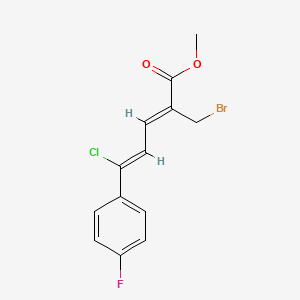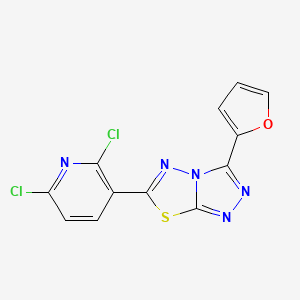
C21H34IN3O3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula “C21H34IN3O3” is a complex organic molecule that contains iodine, nitrogen, and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “C21H34IN3O3” typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of iodine via halogenation reactions under controlled conditions.
Step 3: Addition of nitrogen-containing groups through amination reactions.
Step 4: Incorporation of oxygen atoms through oxidation reactions.
Industrial Production Methods: In industrial settings, the production of “this compound” often involves large-scale batch processes. Key considerations include:
Reaction Conditions: Maintaining optimal temperature and pressure to ensure high yield and purity.
Catalysts: Use of specific catalysts to accelerate reaction rates and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different chemical properties.
Substitution Products: Compounds with substituted functional groups.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biomolecular Interactions: The compound is studied for its interactions with biomolecules, providing insights into biological processes.
Medicine:
Pharmaceuticals: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which “C21H34IN3O3” exerts its effects involves interactions with specific molecular targets and pathways. Key aspects include:
Molecular Targets: The compound binds to specific proteins or enzymes, modulating their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
C21H34N3O3: A similar compound lacking iodine, used for comparison in studies.
C21H34IN3O2: A compound with one less oxygen atom, providing insights into the role of oxygen in the compound’s properties.
Uniqueness:
Iodine Presence: The presence of iodine in “C21H34IN3O3” imparts unique chemical properties, such as increased reactivity and potential for specific interactions.
Functional Groups: The specific arrangement of functional groups in “this compound” contributes to its distinct chemical behavior and applications.
This detailed article provides a comprehensive overview of the compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H34IN3O3 |
|---|---|
Molekulargewicht |
503.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclohexyl-N-[3-(trimethylazaniumyl)propyl]carbamimidate;hydroiodide |
InChI |
InChI=1S/C21H33N3O3.HI/c1-24(2,3)13-7-12-23(21(25)22-18-8-5-4-6-9-18)15-17-10-11-19-20(14-17)27-16-26-19;/h10-11,14,18H,4-9,12-13,15-16H2,1-3H3;1H |
InChI-Schlüssel |
ZFGVNXOUCPRAAS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCN(CC1=CC2=C(C=C1)OCO2)C(=NC3CCCCC3)[O-].I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)


methanone](/img/structure/B12636667.png)


![2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12636680.png)
![3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12636681.png)

![tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12636691.png)
![3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B12636699.png)


